Dothistromin

Secondary metabolite gene cluster evolution Fungal genomics Biosynthetic pathway organization

Dothistromin is a difuranoanthraquinone polyketide mycotoxin produced by the pine needle pathogens Dothistroma septosporum (teleomorph Mycosphaerella pini) and Dothistroma pini, as well as the peanut pathogen Cercospora arachidicola. With molecular formula C₁₈H₁₂O₉ and a molecular weight of 372.3 g/mol, dothistromin is remarkably similar in structure to versicolorin B, a key precursor in the aflatoxin and sterigmatocystin biosynthetic pathways.

Molecular Formula C18H12O9
Molecular Weight 372.3 g/mol
CAS No. 31456-72-1
Cat. No. B1198044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDothistromin
CAS31456-72-1
Synonymsdothistromin
Molecular FormulaC18H12O9
Molecular Weight372.3 g/mol
Structural Identifiers
SMILESC1C(OC2C1(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O
InChIInChI=1S/C18H12O9/c19-6-1-2-7(20)12-11(6)14(22)5-3-8-13(16(24)10(5)15(12)23)18(25)4-9(21)27-17(18)26-8/h1-3,9,17,19-21,24-25H,4H2/t9-,17+,18-/m1/s1
InChIKeyFBPGRTYADYGYRG-AHBCHLHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dothistromin (CAS 31456-72-1): A Structurally Distinct Difuranoanthraquinone Mycotoxin for Aflatoxin Pathway Comparative Research


Dothistromin is a difuranoanthraquinone polyketide mycotoxin produced by the pine needle pathogens Dothistroma septosporum (teleomorph Mycosphaerella pini) and Dothistroma pini, as well as the peanut pathogen Cercospora arachidicola [1]. With molecular formula C₁₈H₁₂O₉ and a molecular weight of 372.3 g/mol, dothistromin is remarkably similar in structure to versicolorin B, a key precursor in the aflatoxin and sterigmatocystin biosynthetic pathways [2]. First isolated and structurally characterized in 1972 from Dothistroma pini cultures, dothistromin accumulates as a characteristic red pigment in infected pine needle lesions and is implicated in the pathogenesis of Dothistroma needle blight, a globally significant conifer disease [3].

Why Dothistromin Cannot Be Substituted by Aflatoxin Precursors or Other Anthraquinone Mycotoxins in Research and Development


Although dothistromin shares substantial structural similarity with the aflatoxin precursor versicolorin B and common biosynthetic steps with the aflatoxin/sterigmatocystin pathway, multiple lines of evidence demonstrate that these compounds are not functionally interchangeable [1]. At the genomic level, dothistromin biosynthetic genes are uniquely fragmented across six separate chromosomal loci rather than organized in a continuous cluster, and the pathway includes an epoxide hydrolase gene (epoA) with no homolog in any aflatoxin or sterigmatocystin gene cluster [2]. At the regulatory level, the AflR and LaeA orthologs in Dothistroma exhibit fundamentally divergent phenotypes compared to their Aspergillus counterparts [3]. At the toxicological level, dothistromin displays a distinct clastogenicity profile, including metabolic-activation-independent chromosomal damage that contrasts sharply with aflatoxin B₁ [4]. Strain-level toxin production can vary by over 500-fold, making precise sourcing critical for reproducible experimental outcomes [5]. These multidimensional differences mean that procuring versicolorin B, aflatoxin B₁, or other anthraquinone mycotoxins as research surrogates for dothistromin will yield non-equivalent experimental results.

Quantitative Differentiation Evidence: Dothistromin Versus Closest Analogs, Aflatoxin Pathway Compounds, and Strain-Level Comparators


Biosynthetic Gene Cluster Architecture: Fragmented Six-Locus Dispersion Versus Contiguous Clustering in Aflatoxin Pathways

Dothistromin biosynthetic genes are dispersed across six separate loci on a single 1.3-Mb chromosome (chromosome 12) in Dothistroma septosporum, in contrast to aflatoxin biosynthetic genes in Aspergillus species, which are organized as a contiguous cluster of approximately 25 co-regulated genes at a single genomic location [1]. The dothistromin mini-clusters are interspersed with apparently functionally unrelated genes and no transposon relics or repeated sequence patterns explain this fragmentation [2]. Furthermore, the dothistromin gene set uniquely includes epoA, which encodes a predicted epoxide hydrolase with no homolog in either the aflatoxin or sterigmatocystin gene clusters [3]. Despite this dispersed organization, the six dothistromin loci are co-regulated by the pathway-specific transcription factor DsAflR, demonstrating coordinated control across a fragmented architecture [1].

Secondary metabolite gene cluster evolution Fungal genomics Biosynthetic pathway organization

AflR Knockout Phenotype: 104-Fold Reduction with Residual Dothistromin Production Versus Complete Ablation of Aflatoxin Biosynthesis

Inactivation of the pathway-specific transcription factor DsAflR in D. septosporum resulted in a 104-fold reduction in dothistromin production, yet residual toxin was still detectable [1]. This contrasts directly with orthologous ΔAflR mutants in Aspergillus species (A. parasiticus, A. nidulans), in which aflatoxin or sterigmatocystin production is completely abolished [2]. The 104-fold quantitative reduction was measured by HPLC analysis of culture extracts from the ΔDsAflR knockout strain compared to the wild-type NZE10 reference strain [1]. This incomplete ablation suggests that basal dothistromin pathway transcription may occur through AflR-independent mechanisms or that the fragmented gene architecture permits a low level of leaky expression not possible in the tightly clustered aflatoxin system.

Fungal secondary metabolism Pathway-specific transcription factors Gene knockout phenotyping

LaeA Global Regulator: Negative Regulation of Dothistromin Production Versus Positive Regulation of Aflatoxin Biosynthesis

Deletion of the DsLaeA gene in D. septosporum resulted in enhanced dothistromin production and increased expression of the pathway regulatory gene DsAflR, as measured by both HPLC toxin quantification and qRT-PCR transcript analysis [1]. This finding directly inverts the established paradigm from Aspergillus spp., where LaeA deletion causes loss of aflatoxin production and reduced aflR expression [2]. In D. septosporum, the ΔDsLaeA mutants also exhibited an extended period of dothistromin production compared to the wild type in vitro and increased levels of a previously unknown metabolite detected by thin-layer chromatography [1]. The DsLaeA repressive function appears to be species-specific and is hypothesized to relate to the fragmented gene cluster architecture [2].

Global regulator LaeA Secondary metabolism regulation Fungal epigenetic control

Strain-Level Dothistromin Production Heterogeneity: 500-Fold Quantitative Range with Genomic Basis for High-Producer Strains

Quantitative analysis of dothistromin production across globally sourced Dothistroma strains revealed extreme inter-strain variation, with German strains producing >500-fold more dothistromin and some USA strains producing >40-fold more than the New Zealand reference strain in axenic culture [1]. This variation has a genomic basis: the exceptionally high-producing German strain ALP3 carries duplications of three chromosomes, including chromosome 12, which harbors the dothistromin biosynthetic gene loci, suggesting a gene dosage effect [2]. Additionally, global population genomics of 18 D. septosporum strains revealed two distinct phylogenetic groups with centres of diversity in Central and South America, and a reciprocal chromosome translocation that uniquely identifies the clonal New Zealand population [2].

Natural product yield variation Fungal strain selection Chromosome duplication and toxin production

Clastogenicity Profile: Metabolic-Activation-Independent Chromosomal Damage Versus S9-Dependent Complex Aberrations of Aflatoxin B₁

In a direct comparative study using metaphase chromosome analysis of stimulated human peripheral blood lymphocytes from three donors, dothistromin caused a dose-dependent increase in the frequency of gaps and deletions that was not dependent on added S9 metabolic activation [1]. Even at high doses, dothistromin produced only a very small number of complex exchange-type aberrations [1]. This profile contrasts directly with aflatoxin B₁, which was used as a positive control in the same experiments and produced complex exchange-type aberrations at low dose levels, particularly in cultures supplemented with S9 metabolic activation mix [2]. Additionally, dothistromin induced culture toxicity manifesting as haemolysis of donor red blood cells and reduction of mitotic index, whereas aflatoxin B₁ showed strong S9-dependent clastogenicity without this haemolytic toxicity pattern [1].

Genetic toxicology Clastogenicity Metabolic activation dependency

Priority Application Scenarios for Dothistromin Based on Verifiable Differentiation Evidence


Fungal Secondary Metabolite Gene Cluster Evolution and Chromatin-Level Regulation Studies

Genetic Toxicology and Direct-Acting Clastogen Mechanistic Research

Forest Pathology and Mycotoxin Exposure Risk Assessment Using Strain-Specific Reference Standards

Aflatoxin Pathway Comparative Biochemistry and Heterologous Expression Studies

Quote Request

Request a Quote for Dothistromin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.